3-[(Octadecyloxy)carbonyl]henicosanoate
Description
3-[(Octadecyloxy)carbonyl]henicosanoate is a long-chain ester derivative composed of a henicosanoic acid (C21:0) backbone with an octadecyloxy (C18-O-) carbonyl group at the third carbon position. This structural configuration confers high hydrophobicity, making it suitable for applications requiring lipid solubility, such as surfactants or bioactive agents in plant extracts.
Properties
CAS No. |
201155-09-1 |
|---|---|
Molecular Formula |
C40H77O4- |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
3-octadecoxycarbonylhenicosanoate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(37-39(41)42)40(43)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-37H2,1-2H3,(H,41,42)/p-1 |
InChI Key |
ZVIVMULBNVPAJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CC(=O)[O-])C(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octadecyloxy)carbonyl]henicosanoate typically involves the esterification reaction between henicosanoic acid and octadecyloxy alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-[(Octadecyloxy)carbonyl]henicosanoate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Octadecyloxy)carbonyl]henicosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of henicosanoic acid and octadecyloxy alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Henicosanoic acid and octadecyloxy alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-[(Octadecyloxy)carbonyl]henicosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to its long carbon chain.
Medicine: Explored for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Octadecyloxy)carbonyl]henicosanoate primarily involves its hydrolysis to release henicosanoic acid and octadecyloxy alcohol. The ester bond is susceptible to cleavage by enzymatic or chemical hydrolysis, which can be exploited in various applications, such as controlled drug release.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-[(Octadecyloxy)carbonyl]henicosanoate with related esters from the literature:
Notes:
- 3-[(Octadecyloxy)carbonyl]henicosanoate has the longest carbon chain among these analogs, likely leading to higher melting points and lower solubility in polar solvents compared to shorter-chain esters like octadecyl acetate .
- The oleic acid, 3-(octadecyloxy)propyl ester shares a similar octadecyloxy substituent but differs in backbone unsaturation (C18:1 vs. C21:0), which may reduce rigidity and enhance membrane interaction .
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